5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione, also known as DDNP, is a diazo compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. This compound is notable for its unique physical and chemical properties, making it a subject of extensive study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with diazonium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Diazonium Salt: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5,5-dimethyl-1,3-cyclohexanedione in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted aromatic compounds .
Scientific Research Applications
5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects through the formation of reactive intermediates that can modify biological molecules, leading to various biochemical responses .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione.
2-Phenyl-2,5-cyclohexadiene-1,4-dione: Another diazo compound with similar structural features.
Uniqueness
This compound is unique due to its specific diazo functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5,5-dimethyl-2-phenyldiazenylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLLGQBAJCGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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